Articaine

Description

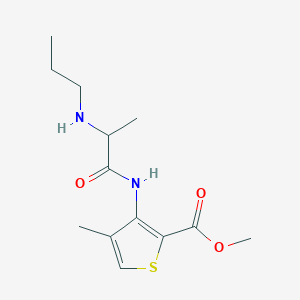

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4/h7,9,14H,5-6H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGIAADRBBLJGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048536 | |

| Record name | Articaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23964-58-1 | |

| Record name | Articaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23964-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Articaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Articaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Articaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiophenecarboxylic acid, 4-methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARTICAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3SQ406G9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

172-173 | |

| Record name | Articaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

articaine hydrochloride synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Articaine Hydrochloride

This technical guide provides a comprehensive overview of the prevalent methods for the synthesis and purification of this compound hydrochloride, a widely used local anesthetic in dentistry.[1] The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the chemical processes.

Introduction

This compound hydrochloride, chemically known as methyl 4-methyl-3-(2-(propylamino)propionamido)thiophene-2-carboxylate hydrochloride, is an amide-type local anesthetic.[2][3] Its popularity in clinical practice stems from its rapid onset of action (2-3 minutes) and good anesthetic effect.[2][3] This guide will focus on the core chemical synthesis and purification methodologies that are crucial for obtaining high-purity this compound hydrochloride suitable for pharmaceutical use.

Synthesis of this compound Hydrochloride

The most common synthetic route for this compound hydrochloride involves a three-step process starting from methyl 4-methyl-3-aminothiophene-2-carboxylate.[2][3] This pathway is favored for its suitability for industrial production, readily available raw materials, and relatively high yields.[2][3]

The three key steps are:

-

Amidation: Reaction of methyl 4-methyl-3-aminothiophene-2-carboxylate with 2-chloropropionyl chloride.

-

Ammoniation: Substitution of the chlorine atom with propylamine.

-

Salification: Formation of the hydrochloride salt.

Synthesis Pathway

Caption: General synthesis pathway for this compound Hydrochloride.

Experimental Protocols

This step involves the acylation of the amino group of the starting thiophene derivative.

-

Reactants:

-

Methyl 4-methyl-3-aminothiophene-2-carboxylate

-

2-Chloropropionyl chloride

-

Triethylamine or Potassium Carbonate (as a base)

-

Dichloromethane (as a solvent)

-

-

Procedure:

-

Dissolve methyl 4-methyl-3-aminothiophene-2-carboxylate in dichloromethane in a reaction vessel.[2]

-

Cool the solution to approximately 10°C using an ice-water bath.[2]

-

Add triethylamine (or potassium carbonate) to the stirred solution.[2]

-

Slowly add 2-chloropropionyl chloride dropwise to the reaction mixture. A large amount of white solid may form during this addition.[2]

-

After the addition is complete, allow the reaction to warm to room temperature and continue stirring for approximately 5 hours.[2]

-

Upon completion, the reaction mixture is typically washed with water and the organic layer is separated. Neutralization of excess 2-chloropropionyl chloride can be achieved by washing with a sodium carbonate solution until the pH is alkaline (7.5-9).[2]

-

The organic layer is then dried and the solvent is evaporated to yield the intermediate amide.

-

This step introduces the propylamino side chain.

-

Reactants:

-

Intermediate amide from Step 1

-

Propylamine

-

Dimethyl sulfoxide (as a solvent)

-

-

Procedure:

-

Dissolve the intermediate amide in dimethyl sulfoxide.[4]

-

In a separate vessel, prepare a solution of n-propylamine in dimethyl sulfoxide.[4]

-

Slowly add the solution of the intermediate amide to the n-propylamine solution at room temperature.[4]

-

The reaction is typically stirred for several hours at room temperature.

-

After the reaction is complete, the mixture is poured into ice water.[4]

-

The product (this compound base) is then extracted with an organic solvent such as ethyl acetate.[4]

-

The organic extracts are combined, dried, and the solvent is evaporated to yield this compound as an oil.[4]

-

This final step converts the this compound base into its more stable hydrochloride salt.

-

Reactants:

-

This compound base (oily product from Step 2)

-

Concentrated Hydrochloric Acid

-

Acetone or Ethanol (as a solvent)

-

-

Procedure:

-

Dissolve the this compound oil in acetone.[4]

-

Slowly add concentrated hydrochloric acid dropwise while stirring, adjusting the pH to 5-6.[4]

-

Crystallization is induced by cooling the solution to 0-10°C and stirring for several hours.[4]

-

The resulting white crystals of this compound hydrochloride are collected by filtration.[4]

-

The crystals are then dried to yield the crude product.[4]

-

Quantitative Data from Synthesis

The following table summarizes the reported yields for the different steps in the synthesis of this compound hydrochloride.

| Step | Reagents | Solvent | Yield | Purity | Reference |

| Amidation | Methyl 4-methyl-3-aminothiophene-2-carboxylate, 2-Chloropropionyl chloride, Potassium Carbonate | Dichloromethane | 70% | - | [2] |

| Ammoniation | Intermediate Amide, Propylamine | - | 90% | - | [2] |

| Salification | This compound base, Concentrated HCl | - | 85% | 99.1% | [2] |

Purification of this compound Hydrochloride

Purification of the crude this compound hydrochloride is essential to meet pharmaceutical standards. The most common method of purification is recrystallization.

Purification Workflow

Caption: Recrystallization workflow for this compound Hydrochloride.

Experimental Protocol for Purification

-

Materials:

-

Crude this compound Hydrochloride

-

Absolute Ethanol

-

Acetone

-

Activated Carbon

-

-

Procedure:

-

Dissolve the crude this compound hydrochloride (e.g., 3.0 kg) in absolute ethanol (e.g., 6.6 L) by heating and stirring.[4][5]

-

Add activated carbon (e.g., 50 g) to the solution for decolorization and heat for approximately 10 minutes.[4][5]

-

Perform a hot filtration to remove the activated carbon.[4][5]

-

Add acetone (e.g., 37 L) to the hot filtrate and stir.[4][5]

-

Cool the solution to 0-5°C to induce the precipitation of white crystals.[4][5]

-

Dry the purified crystals to obtain the final product.[4][5]

-

Quantitative Data from Purification

The following table presents data related to the purification of this compound hydrochloride.

| Parameter | Value | Reference |

| Refining Yield | 76.6% | [4][5] |

| Final Purity (HPLC) | > 99% | [4][5] |

| Melting Point | 171-173 °C | [4][5] |

Conclusion

The synthesis and purification of this compound hydrochloride can be achieved through a robust and scalable multi-step process. The described methods, starting from methyl 4-methyl-3-aminothiophene-2-carboxylate, offer high yields and result in a final product with purity exceeding 99%, meeting the stringent requirements for pharmaceutical applications. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for professionals in the field of drug development and manufacturing.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Preparation method of this compound hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN102060840A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]

- 4. CN102321067A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]

- 5. CN102321067B - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]

Articaine's Mechanism of Action on Myelinated vs. Unmyelinated Nerve Fibers: A Technical Guide

Executive Summary

Articaine, a unique amide local anesthetic containing a thiophene ring, demonstrates a complex and nuanced mechanism of action that differs between myelinated and unmyelinated nerve fibers.[1][2] Its increased lipid solubility and potency, conferred by the thiophene moiety, facilitate rapid penetration of nerve membranes.[3][4] Like other local anesthetics, this compound's primary mechanism is the blockade of voltage-gated sodium channels (VGSCs) from the intracellular side, thereby preventing the generation and propagation of action potentials.[5][6] This blockade is state-dependent, with this compound exhibiting a higher affinity for open and inactivated channels over resting channels.[1][7] The differential sensitivity of myelinated and unmyelinated fibers to this compound is a multifactorial phenomenon influenced by nerve fiber diameter, the presence and spacing of nodes of Ranvier, and the specific isoforms of VGSCs expressed in different neuron types. Generally, smaller diameter and myelinated fibers are more susceptible to local anesthetic blockade.[1][8] This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action of this compound

This compound, chemically known as 4-methyl-3-[2-(propylamino)-propionamido]-2-thiophene-carboxylic acid, methyl ester hydrochloride, is distinguished from other amide local anesthetics by its thiophene ring, which enhances its lipid solubility, and an ester group that allows for rapid hydrolysis in the plasma.[1][2][5] This unique structure contributes to its rapid onset of action and favorable safety profile.[2]

The fundamental mechanism of action involves the reversible blockade of VGSCs.[5] In its un-ionized form, this compound penetrates the lipid-rich nerve membrane. Once inside the axoplasm, it exists in equilibrium between its un-ionized and ionized forms. The cationic (ionized) form of this compound then binds to a specific receptor site within the pore of the VGSC, primarily accessible when the channel is in the open or inactivated state.[6] This binding stabilizes the channel in a non-conducting conformation, preventing the influx of sodium ions that is necessary for the depolarization phase of the action potential. Consequently, the threshold for excitation is elevated, and nerve impulse conduction is halted.[5]

This compound's interaction with the sodium channel is highly state-dependent. It has a significantly higher affinity for channels that are frequently opening and closing (phasic block or use-dependent block), as is the case in rapidly firing neurons.[9] This is because repeated depolarization increases the proportion of channels in the open and inactivated states, which are the preferred targets for this compound binding.[1][7]

Differential Action on Myelinated vs. Unmyelinated Nerve Fibers

The differential blockade of various nerve fiber types is a hallmark of local anesthetics.[8] This selectivity is primarily attributed to the anatomical and physiological differences between the fibers, namely myelination and axon diameter.

3.1 Myelinated Nerve Fibers (Aδ fibers)

Myelinated axons, such as the Aδ fibers that transmit sharp, localized pain and temperature sensations, are characterized by the presence of a myelin sheath. This sheath is interrupted at regular intervals by the nodes of Ranvier, which are densely populated with VGSCs.[10][11] Saltatory conduction occurs in these fibers, where the action potential "jumps" from one node to the next, resulting in rapid impulse propagation.

Local anesthetics like this compound only need to block the VGSCs at a few consecutive nodes of Ranvier to arrest nerve conduction.[8] The higher lipid solubility of this compound facilitates its penetration through the myelin sheath to reach these nodes.[3] Studies on other local anesthetics like lidocaine have shown that smaller myelinated fibers (Aδ) are more susceptible to blockade than larger myelinated fibers (Aα and Aβ) and even more so than unmyelinated C fibers.[8][12] While direct comparative studies for this compound are limited, it is plausible that its high potency allows for effective blockade of Aδ fibers at lower concentrations.[13]

3.2 Unmyelinated Nerve Fibers (C fibers)

Unmyelinated C fibers, which are responsible for conducting dull, aching, and poorly localized pain, lack a myelin sheath.[9] VGSCs are distributed along the entire length of the axon. To achieve a conduction block in these fibers, a greater length of the nerve membrane must be exposed to the local anesthetic to block a sufficient number of sodium channels.[8] This requirement for a more extensive blockade is a contributing factor to the relatively lower sensitivity of C fibers to local anesthetics compared to their small myelinated counterparts.[8][12] However, it is important to note that some studies suggest that C fibers can be more resistant to blockade than larger Aδ fibers, indicating that the "size principle" is not absolute and other factors are at play.[8][12]

Quantitative Data

The following tables summarize the available quantitative data on the interaction of this compound with sodium channels and nerve fibers.

| Parameter | Channel State | Value | Reference |

| IC50 | Resting (rNav1.4) | 378 ± 26 µM | [7] |

| Inactivated (rNav1.4) | 40.6 ± 2.7 µM | [7] | |

| Open (inactivation-deficient rNav1.4) | 15.8 ± 1.5 µM | [7] | |

| Open (inactivation-deficient hNav1.7) | 8.8 ± 0.1 µM | [7] | |

| Open (inactivation-deficient rNav1.8) | 22.0 ± 0.5 µM | [7] |

Table 1: IC50 values of this compound for different states of voltage-gated sodium channel isoforms.

| Parameter | Nerve Fiber Type | Value | Reference |

| Apparent Dissociation Constant (KNa) | Myelinated (Node of Ranvier, Rana esculenta) | 0.065 mM (at pH 7.3) | [14] |

| Apparent Dissociation Constant (KK) | Myelinated (Node of Ranvier, Rana esculenta) | 0.147 mM (at pH 7.3) | [14] |

Table 2: Apparent dissociation constants of this compound on myelinated nerve fibers.

Experimental Protocols

5.1 Ex Vivo Sciatic Nerve Preparation for Electrophysiological Recording

This protocol is adapted from methodologies used to study the effects of local anesthetics on peripheral nerves.[10][15][16][17][18][19]

-

Animal Euthanasia and Nerve Dissection:

-

Anesthetize a rodent (e.g., Sprague-Dawley rat) following approved institutional animal care and use committee protocols.

-

Perform a toe pinch to ensure deep anesthesia.

-

Make a skin incision along the posterior thigh to expose the biceps femoris muscle.

-

Carefully dissect the muscle to reveal the sciatic nerve.

-

Isolate a segment of the nerve of sufficient length for the recording chamber.

-

Sever the nerve at both ends and immediately transfer it to an oxygenated, ice-cold artificial cerebrospinal fluid (aCSF) or Krebs-Henseleit solution.

-

-

Nerve Mounting and Perfusion:

-

Transfer the isolated sciatic nerve to a multi-compartment recording chamber.

-

Gently draw the ends of the nerve into suction electrodes for stimulation and recording.

-

Continuously perfuse the central compartment with oxygenated aCSF at a physiological temperature (e.g., 37°C).

-

Allow the nerve to equilibrate for at least 30-60 minutes before starting recordings.

-

-

Compound Action Potential (CAP) Recording:

-

Deliver electrical stimuli of varying intensities and durations to the stimulating electrode to elicit CAPs.

-

Use shorter duration pulses (e.g., 50 µs) to preferentially activate myelinated A-fibers and longer duration pulses (e.g., 1 ms) to activate both A- and unmyelinated C-fibers.[15][16]

-

Record the evoked CAPs from the recording electrode. The A-fiber CAP will have a shorter latency and larger amplitude, while the C-fiber CAP will have a longer latency and smaller amplitude.

-

Establish a stable baseline recording of both A- and C-fiber CAPs.

-

Introduce this compound at the desired concentration into the perfusion solution of the central chamber.

-

Record the time-dependent decrease in the amplitude of the A- and C-fiber CAPs to determine the onset and degree of conduction block.

-

5.2 Voltage Clamp of Single Nodes of Ranvier

This protocol is based on established techniques for studying ion channel pharmacology in myelinated axons.[14][20][21]

-

Nerve Fiber Preparation:

-

Isolate a single myelinated nerve fiber from a suitable source (e.g., frog sciatic nerve).

-

Mechanically dissect the fiber to expose a single node of Ranvier.

-

-

Voltage Clamp Setup:

-

Place the prepared fiber in a recording chamber that allows for the isolation of the node of Ranvier from the internodal segments.

-

Use a two-microelectrode or patch-clamp voltage-clamp configuration to control the membrane potential of the nodal membrane and record the resulting ionic currents.

-

-

Data Acquisition:

-

Hold the nodal membrane at a negative holding potential (e.g., -90 mV).

-

Apply a series of depolarizing voltage steps to elicit sodium and potassium currents.

-

Record the peak inward sodium current and the steady-state outward potassium current.

-

Establish a stable baseline of ionic currents.

-

Perfuse the recording chamber with a solution containing this compound.

-

Record the reduction in the amplitude of the sodium and potassium currents in the presence of this compound.

-

Construct dose-response curves to determine the IC50 or apparent dissociation constant for this compound's block of sodium and potassium channels.

-

5.3 Single-Fiber Recording from Unmyelinated C-Fibers

This protocol is based on microneurography and teased-fiber recording techniques.[22][23][24]

-

Nerve Preparation:

-

Isolate a peripheral nerve containing unmyelinated C-fibers (e.g., saphenous nerve).

-

Carefully desheath the nerve and tease it into fine filaments using micro-dissection tools under a microscope.

-

-

Recording Setup:

-

Place the teased nerve filaments in a recording chamber perfused with oxygenated aCSF.

-

Use a recording microelectrode to make extracellular recordings from a single C-fiber.

-

Use a stimulating electrode to evoke action potentials in the C-fiber.

-

-

Fiber Identification and Data Acquisition:

-

Identify C-fibers based on their slow conduction velocity (< 2 m/s) and high stimulation threshold.

-

Record the all-or-none action potentials from the single C-fiber.

-

Establish a stable baseline of evoked action potentials.

-

Apply this compound to the recording chamber.

-

Monitor the time to conduction block of the single C-fiber in the presence of this compound.

-

Visualizations

Caption: Signaling pathway of this compound's blockade of voltage-gated sodium channels.

Caption: Logical flow of differential nerve block by this compound.

Caption: Experimental workflow for assessing this compound's effect on nerve fibers.

References

- 1. This compound: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The potential of this compound as new generation of local anesthesia in dental clinics: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of differences in isoform-specific gating and lidocaine block between cardiac and skeletal muscle sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative and selective evaluation of differential sensory nerve block after transdermal lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. State-dependent block of Na+ channels by this compound via the local anesthetic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. Local Anesthetics | Anesthesia Key [aneskey.com]

- 10. Preparation of Rat Sciatic Nerve for Ex Vivo Neurophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jackwestin.com [jackwestin.com]

- 12. Preferential block of small myelinated sensory and motor fibers by lidocaine: in vivo electrophysiology in the rat sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of the Efficacy Between this compound and Lignocaine in Simultaneous Bilateral Orthodontic Maxillary Premolar Extractions: A Split-Mouth Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cthis compound: action of the local anesthetic on myelinated nerve fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. Nerve Preparation and Recordings for Pharmacological Tests of Sensory and Nociceptive Fiber Conduction Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Protocol for isolating and processing mouse sciatic nerve fibers for confocal immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A new voltage clamp method for Ranvier nodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Protocol for pressure-clamped patch-clamp recording at the node of Ranvier of rat myelinated nerves - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pressure-clamped single-fiber recording technique: A new recording method for studying sensory receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Pharmacokinetics of Articaine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of articaine, with a specific focus on its metabolic conversion to the inactive metabolite, articainic acid. This document summarizes key quantitative data, details common experimental protocols, and visualizes the metabolic pathway and analytical workflows.

Introduction

This compound is an amide-type local anesthetic that is widely used in dental and other minor surgical procedures.[1] Its popularity stems from its rapid onset of action and favorable safety profile, which is largely attributed to its unique metabolic pathway.[2] Unlike other amide local anesthetics that are primarily metabolized in the liver, this compound contains an ester group that is susceptible to rapid hydrolysis by plasma esterases.[3][4] This leads to the formation of its principal and inactive metabolite, articainic acid, resulting in a short plasma half-life and reduced potential for systemic toxicity.[2][3] Understanding the pharmacokinetics of this metabolic process is crucial for optimizing dosing strategies, ensuring patient safety, and guiding further drug development.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and its primary metabolite, articainic acid, from various studies. These values can vary depending on the administration route, dosage, and patient population.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Administration Route | Reference |

| Elimination Half-Life (t½) | ~20 minutes | Submucosal Injection | [3][5] |

| ~60 minutes | Intravenous Regional Anesthesia | [6] | |

| 0.54 ± 0.05 hours (α-phase) | Epidural | [7] | |

| 2.44 ± 0.30 hours (β-phase) | Epidural | [7] | |

| 5 ± 3 minutes (α-phase) | Intravenous Regional Anesthesia | [8] | |

| 59 ± 39 minutes (β-phase) | Intravenous Regional Anesthesia | [8] | |

| Time to Maximum Plasma Concentration (Tmax) | 10 - 15 minutes | Submucosal Injection (80 mg) | [3] |

| Maximum Plasma Concentration (Cmax) | ~400 µg/L (with 1:200,000 epinephrine) | Submucosal Injection (80 mg) | [3] |

| ~580 µg/L (without epinephrine) | Submucosal Injection (80 mg) | [3] | |

| 136 - 264 ng/mL | Tumescent Local Anesthesia | [9] | |

| Plasma Protein Binding | 70% | Not Specified | [3] |

| 95% | Not Specified | [5] | |

| 60-80% (albumin and γ-globulins) | Not Specified | [10] | |

| Total Body Clearance | 8.9 ± 3.5 L/min | Intravenous Regional Anesthesia | [8] |

| Renal Clearance | 12 - 28 mL/min | Epidural | [11] |

Table 2: Pharmacokinetic Parameters of Articainic Acid

| Parameter | Value | Administration Route | Reference |

| Elimination Half-Life (t½) | 2.44 ± 0.30 hours | Epidural | [7] |

| 64 minutes | Not Specified | [12] | |

| Maximum Plasma Concentration (Cmax) | 1719 - 7292 ng/mL | Tumescent Local Anesthesia | [9] |

| Plasma Protein Binding | 60% - 90% | Epidural | [11] |

| Renal Clearance | 84 - 160 mL/min | Epidural | [11] |

Metabolic Pathway

This compound is primarily metabolized in the blood and tissues by non-specific plasma esterases through hydrolysis of its ester linkage.[5][6] This rapid inactivation process yields articainic acid, which is pharmacologically inactive.[5] A smaller portion of this compound, approximately 5-10%, undergoes metabolism in the liver by cytochrome P450 enzymes.[5][10] Articainic acid is then further metabolized in the kidneys via glucuronidation before being excreted in the urine.[6]

Experimental Protocols

The determination of this compound and articainic acid concentrations in biological matrices, typically plasma or serum, is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical technique employed.[3]

Sample Collection and Preparation

A critical step in the analysis of this compound is the rapid inhibition of in-vitro hydrolysis by plasma esterases immediately after blood collection.[3]

-

Blood Collection: Venous blood samples are drawn into tubes containing an anticoagulant (e.g., EDTA) and an esterase inhibitor.

-

Plasma/Serum Separation: The blood is centrifuged to separate the plasma or serum.

-

Protein Precipitation: Proteins in the plasma/serum are precipitated using an acid, such as perchloric acid.

-

Solid-Phase Extraction (SPE): The supernatant is then passed through an SPE cartridge to isolate and concentrate this compound and articainic acid from the matrix.

-

Elution: The analytes are eluted from the SPE cartridge with an appropriate solvent.

-

Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for HPLC analysis.

HPLC-UV Method

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase column, such as a C8 or C18 column.

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Detection: UV absorbance is monitored at a specific wavelength, typically around 274 nm.

-

Quantification: The concentration of each analyte is determined by comparing its peak area to a calibration curve prepared with known standards.

LC-MS/MS Method

For higher sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often used.

-

Chromatographic System: An HPLC or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) is commonly used.

-

Mass Analysis: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and product ions of this compound and articainic acid.

-

Internal Standard: An internal standard is typically used to improve the accuracy and precision of the quantification.

Conclusion

The rapid metabolism of this compound to articainic acid via plasma esterases is a key feature that contributes to its favorable pharmacokinetic profile. This efficient inactivation pathway results in a short half-life and low systemic toxicity, making it a safe and effective local anesthetic for a wide range of clinical applications. The analytical methods for quantifying this compound and its metabolite are well-established, allowing for detailed pharmacokinetic characterization. This technical guide provides a foundational understanding for researchers and professionals involved in the study and development of local anesthetics.

References

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. Epidural metabolism of this compound to its metabolite articainic acid in five patients after epidural administration of 600 mg this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijddt.com [ijddt.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medex.com.bd [medex.com.bd]

- 10. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. farmaciajournal.com [farmaciajournal.com]

Methodological & Application

Protocol for Assessing Articaine Efficacy in a Rat Sciatic Nerve Block Model

Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a comprehensive protocol for assessing the efficacy of articaine in a rat sciatic nerve block model. This compound is an amide-type local anesthetic with a rapid onset and intermediate duration of action, distinguished by its thiophene ring structure, which enhances lipid solubility, and an ester group that allows for rapid metabolism by plasma esterases.[1][2][3] These characteristics make it a subject of interest for various regional anesthesia applications. The following protocols detail the necessary procedures for in vivo evaluation of this compound's anesthetic properties, focusing on sensory and motor blockade.

Mechanism of Action

This compound, like other local anesthetics, primarily functions by blocking nerve impulse conduction through the reversible inhibition of voltage-gated sodium channels in the neuronal cell membrane.[1][4] By binding to a specific site within the inner pore of the sodium channel, this compound prevents the influx of sodium ions that is necessary for membrane depolarization and the propagation of action potentials.[1][2] This blockade is "use-dependent," meaning this compound has a higher affinity for sodium channels that are in the open or inactivated state, which are more prevalent during high-frequency neuronal firing, such as that which occurs during a pain response.[2]

Experimental Protocols

Animal Model and Preparation

-

Species: Adult male Sprague-Dawley rats (250-300g) are commonly used.

-

Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

-

Acclimatization: Allow animals to acclimate to the laboratory environment and handling for at least 3-5 days prior to experimentation to minimize stress-induced variability in behavioral tests.

Sciatic Nerve Block Procedure

This protocol describes a standard injection technique. For enhanced precision, ultrasound-guided injection is recommended.

-

Anesthesia: Briefly anesthetize the rat using isoflurane (2-3% in oxygen). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

-

Positioning: Place the rat in a lateral recumbent position with the injection site facing upwards.

-

Injection Site Identification: Palpate the greater trochanter and the ischial tuberosity. The injection site is located slightly posterior and distal to the midpoint between these two landmarks.

-

Injection:

-

Prepare a sterile syringe with a 27-30 gauge needle containing the this compound solution (e.g., 50 µL of 2% or 4% this compound with 1:100,000 or 1:200,000 epinephrine) or saline control.

-

Insert the needle perpendicular to the skin, aiming towards the femur.

-

Advance the needle until a slight "pop" is felt as it passes through the fascia, or until contact is made with the femur. If bone is contacted, withdraw the needle slightly.

-

Aspirate to ensure the needle is not in a blood vessel.

-

Slowly inject the solution over approximately 10-15 seconds.

-

-

Ultrasound-Guided Enhancement (Optional): A high-frequency linear ultrasound probe can be used to visualize the sciatic nerve and surrounding structures, allowing for precise needle placement and confirmation of injectate spread around the nerve.

Assessment of Sensory Blockade

This test measures the latency of paw withdrawal from a radiant heat source.

-

Apparatus: A plantar test apparatus (e.g., Ugo Basile) consisting of a glass platform and a movable radiant heat source.

-

Procedure:

-

Place the rat in a clear plastic chamber on the glass platform and allow it to acclimate for 15-20 minutes.

-

Position the radiant heat source under the plantar surface of the hind paw of the injected limb.

-

Activate the heat source. A timer will automatically start.

-

The timer stops when the rat withdraws its paw. Record the paw withdrawal latency (PWL).

-

A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.

-

Perform baseline measurements before injection and at regular intervals post-injection (e.g., 5, 15, 30, 60, 90, 120 minutes) until the PWL returns to baseline.

-

This test determines the paw withdrawal threshold in response to a mechanical stimulus.

-

Apparatus: A set of calibrated von Frey filaments of increasing stiffness.

-

Procedure:

-

Place the rat in a chamber with a wire mesh floor and allow it to acclimate.

-

Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament below the expected threshold and proceeding to filaments of increasing force.

-

A positive response is a sharp withdrawal of the paw.

-

The 50% withdrawal threshold can be determined using the up-down method.

-

Perform baseline measurements before injection and at regular intervals post-injection.

-

Assessment of Motor Blockade (Grip Strength Test)

This test measures the maximal force the rat can exert with its hind limb.

-

Apparatus: A grip strength meter with a hind limb grid.

-

Procedure:

-

Hold the rat by the torso and gently bring its hind paws into contact with the grid.

-

The rat will instinctively grasp the grid.

-

Gently pull the rat backward in the horizontal plane until its grip is broken.

-

The meter will record the peak force exerted.

-

Perform several trials and average the results.

-

Conduct measurements at baseline and at regular intervals post-injection until grip strength returns to pre-injection levels.

-

Data Presentation

Table 1: Illustrative Sensory Blockade Data (Paw Withdrawal Latency in Seconds)

| Time Point | Saline Control (Mean ± SEM) | 2% this compound (Hypothetical Mean ± SEM) | 4% this compound (Hypothetical Mean ± SEM) |

| Baseline | 10.2 ± 0.5 | 10.5 ± 0.6 | 10.3 ± 0.4 |

| 15 min | 10.1 ± 0.4 | 20.0 ± 0.0 | 20.0 ± 0.0 |

| 30 min | 10.3 ± 0.5 | 18.5 ± 1.2 | 20.0 ± 0.0 |

| 60 min | 10.0 ± 0.6 | 12.1 ± 0.9 | 17.8 ± 1.5 |

| 90 min | 10.2 ± 0.4 | 10.8 ± 0.7 | 13.5 ± 1.1 |

| 120 min | 10.1 ± 0.5 | 10.4 ± 0.5 | 11.0 ± 0.8 |

*Cut-off time reached, indicating complete sensory block.

Table 2: Illustrative Motor Blockade Data (Grip Strength in Grams)

| Time Point | Saline Control (Mean ± SEM) | 2% this compound (Hypothetical Mean ± SEM) | 4% this compound (Hypothetical Mean ± SEM) |

| Baseline | 450 ± 25 | 445 ± 30 | 455 ± 28 |

| 15 min | 448 ± 27 | 210 ± 45 | 150 ± 40 |

| 30 min | 452 ± 24 | 180 ± 50 | 120 ± 35 |

| 60 min | 445 ± 29 | 290 ± 40 | 200 ± 42 |

| 90 min | 451 ± 26 | 430 ± 35 | 310 ± 38 |

| 120 min | 449 ± 28 | 440 ± 32 | 425 ± 30 |

*Statistically significant decrease from baseline, indicating motor impairment.

Table 3: Summary of Anesthetic Efficacy (Hypothetical Data)

| Parameter | 2% this compound | 4% this compound |

| Onset of Sensory Block | ~5-10 min | ~3-5 min |

| Duration of Complete Sensory Block | ~45-60 min | ~75-90 min |

| Onset of Motor Block | ~10-15 min | ~5-10 min |

| Duration of Significant Motor Impairment | ~60-75 min | ~90-105 min |

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.

Conclusion

The protocols outlined in this document provide a robust framework for the preclinical assessment of this compound's efficacy in a rat sciatic nerve block model. By systematically evaluating both sensory and motor function over time, researchers can obtain valuable data on the onset, duration, and potency of different this compound formulations, contributing to the development of more effective and safer local anesthetic strategies.

References

- 1. [PDF] Neurologic Evaluation of the Rat during Sciatic Nerve Block with Lidocaine | Semantic Scholar [semanticscholar.org]

- 2. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Long-term sensorimotor changes after a sciatic nerve block with bupivacaine and liposomal bupivacaine in a high-fat diet/low-dose streptozotocin rodent model of diabetes [frontiersin.org]

- 4. Effect of local anesthetic dilution on the onset time and duration of double-injection sciatic nerve block: a prospective, randomized, blinded evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Articaine in Rodent Surgical Procedures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of articaine for local anesthesia in rodent surgical procedures. The information is compiled from peer-reviewed literature and established veterinary guidelines to ensure safe and effective pain management in laboratory animals.

Introduction to this compound

This compound is an amide-type local anesthetic with a unique thiophene ring structure, which enhances its lipid solubility and tissue penetration.[1][2] It has a rapid onset of action and an intermediate duration of anesthesia.[3][4] A key feature of this compound is its ester group, which leads to rapid hydrolysis in the blood by plasma esterases, resulting in a short half-life of approximately 20-30 minutes and lower systemic toxicity compared to other amide anesthetics like lidocaine.[5][6] This makes it a potentially safer option for procedures requiring repeated doses.

Pharmacokinetics and Pharmacodynamics

-

Mechanism of Action: Like other local anesthetics, this compound blocks nerve impulse conduction by reversibly binding to and inhibiting voltage-gated sodium channels in the neuronal cell membrane. This prevents the influx of sodium ions necessary for the depolarization and propagation of action potentials.

-

Metabolism and Excretion: this compound is primarily metabolized in the plasma and, to a lesser extent, in the liver to its inactive metabolite, articainic acid.[5] This rapid inactivation contributes to its favorable safety profile. The metabolites are then excreted by the kidneys.

Recommended Dosages

While specific literature on this compound dosage for a wide range of non-dental surgical procedures in rodents is limited, the following recommendations are extrapolated from toxicity studies, comparative efficacy studies with other local anesthetics, and general rodent anesthesia guidelines. It is crucial to calculate the dose for each animal based on its precise body weight and to dilute the stock solution to ensure accurate administration of small volumes.

Table 1: Recommended Dosages of this compound for Local Anesthesia in Rodents

| Species | Procedure Type | Recommended Dose (mg/kg) | Concentration | Notes |

| Rat | Minor Soft Tissue Surgery (e.g., skin incision, biopsy) | 10 - 20 | 1% - 2% | Start with the lower end of the dose range. |

| Major Soft Tissue Surgery (e.g., laparotomy) | 20 - 40 | 1% - 2% | Use with caution and monitor for systemic toxicity. Consider combination with general anesthesia. | |

| Dental Procedures | Up to 7 (of 4% solution) | 4% | Based on human maximum recommended dose, adjust for rodent weight. | |

| Mouse | Minor Soft Tissue Surgery (e.g., skin incision, biopsy) | 10 - 20 | 0.5% - 1% | Dilution of the stock solution is essential for accurate dosing in mice. |

| Major Soft Tissue Surgery (e.g., laparotomy) | 20 - 30 | 0.5% - 1% | Careful monitoring is required due to the smaller body mass. |

Note: The no-effect level (NOEL) for repeated subcutaneous administration of this compound in rats has been established at 25 mg/kg/day.[7] The maximum recommended dose in humans is 7 mg/kg.[8] These values should be considered when determining appropriate dosages for rodent surgical procedures.

Comparison with Other Local Anesthetics

This compound has been shown to be more effective than lidocaine in some rodent studies for blocking sensory nerve conduction.[9]

Table 2: Comparison of this compound, Lidocaine, and Bupivacaine in Rodents

| Feature | This compound | Lidocaine | Bupivacaine |

| Onset of Action | Rapid (1-3 minutes)[3] | Rapid (1-2 minutes)[10] | Slower (5-10 minutes)[10] |

| Duration of Action | Intermediate (approx. 1-2 hours) | Short (approx. 1-2 hours)[10] | Long (4-12 hours)[10] |

| Potency | Higher than lidocaine[11] | Standard | High |

| Systemic Toxicity | Lower due to rapid metabolism[5] | Moderate | Higher |

| Recommended Max Dose (Rodents) | Not definitively established for all procedures | 4 mg/kg (mice & rats)[7][10] | 1-2 mg/kg (mice & rats)[7][10] |

Experimental Protocols

Preparation of this compound Solution for Injection

Objective: To prepare a diluted this compound solution for safe and accurate administration in rodents.

Materials:

-

This compound hydrochloride 4% (40 mg/mL) with epinephrine 1:100,000 or 1:200,000

-

Sterile saline (0.9% sodium chloride) for injection

-

Sterile vials

-

Syringes and needles of appropriate size (e.g., 27-30 gauge)

Procedure:

-

Calculate the required dose of this compound in mg/kg based on the specific procedure and animal's body weight.

-

Determine the final concentration needed for the injection volume to be manageable (e.g., 0.1-0.5 mL).

-

To prepare a 1% (10 mg/mL) this compound solution from a 4% (40 mg/mL) stock, dilute 1 part of the 4% this compound solution with 3 parts of sterile saline. For a 0.5% (5 mg/mL) solution, dilute 1 part of 4% this compound with 7 parts of sterile saline.

-

Draw the calculated volume of the diluted solution into a sterile syringe.

Local Infiltration for Abdominal Surgery (Laparotomy)

Objective: To provide localized anesthesia of the abdominal wall for a midline laparotomy.

Procedure:

-

Anesthetize the rodent using a primary anesthetic agent (e.g., isoflurane, ketamine/xylazine).

-

Place the animal in a supine position and aseptically prepare the surgical site.

-

Using a 27-30 gauge needle, perform a line block by injecting the prepared this compound solution subcutaneously along the planned incision line (linea alba).

-

Aspirate before injecting to ensure the needle is not in a blood vessel.

-

Inject the solution slowly as the needle is withdrawn.

-

For a wider area of anesthesia, a ring block can be performed by infiltrating the subcutaneous tissue circumferentially around the entire surgical site.[7]

-

Wait for the onset of action (approximately 1-3 minutes) before making the initial incision.

Histological Analysis of Nerve Tissue After this compound Injection (Rat Model)

This protocol is adapted from a study evaluating the effects of this compound on the mental nerve in rats.[1]

Objective: To assess the histological changes in nerve tissue following the administration of this compound.

Experimental Design:

-

Animals: Male Wistar rats (e.g., 200-250g).

-

Groups:

-

Group 1: 4% this compound with 1:100,000 epinephrine.

-

Group 2: 2% lidocaine with 1:100,000 epinephrine (as a comparator).

-

Group 3: Saline control.

-

-

Anesthesia: General anesthesia (e.g., thiopental, 40 mg/kg, intraperitoneally).

Procedure:

-

Anesthetize the rats with the chosen general anesthetic.

-

Inject a small volume (e.g., 0.1 mL) of the respective solution into the mental foramen region.

-

After a set period (e.g., 24 hours), euthanize the animals.

-

Dissect the mandible and fix the tissue in 10% buffered formalin.

-

Decalcify the bone using a suitable agent (e.g., EDTA solution).

-

Process the tissue for paraffin embedding.

-

Section the tissue (e.g., 5 µm thickness) and mount on slides.

-

Stain the sections with Hematoxylin and Eosin (H&E).

-

Examine the slides under a light microscope to evaluate for any signs of inflammation or nerve damage.

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

Experimental Workflow for Local Anesthetic Administration and Surgical Procedure

Caption: Experimental workflow for local anesthesia with this compound in rodent surgery.

Safety Considerations and Monitoring

-

Systemic Toxicity: Although this compound has a good safety profile, accidental intravascular injection or overdose can lead to central nervous system and cardiovascular toxicity. Signs include muscle twitching, seizures, respiratory depression, and cardiac arrhythmias.

-

Epinephrine: Most commercial preparations of this compound contain epinephrine to cause vasoconstriction, which prolongs the duration of anesthesia and reduces systemic absorption. Use formulations with epinephrine cautiously in animals with cardiovascular compromise. Do not use in areas with limited collateral circulation, such as the tail and digits.

-

Monitoring: When using this compound as an adjunct to general anesthesia, monitor the animal's vital signs, including respiratory rate and depth, heart rate, and body temperature.[7] The pedal withdrawal reflex (toe pinch) should be used to assess the depth of both local and general anesthesia.[7] Post-operatively, monitor for signs of pain and provide additional analgesia as needed.

Conclusion

This compound is a valuable local anesthetic for rodent surgical procedures due to its rapid onset, intermediate duration of action, and favorable safety profile. By following the recommended dosages, administration protocols, and safety precautions outlined in these notes, researchers can effectively manage perioperative pain in their animal models, thereby improving animal welfare and the quality of scientific outcomes. Further research is warranted to establish more specific dosage guidelines for a broader range of surgical procedures in different rodent species.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comparative Evaluation of Anesthetic Effectiveness of 4% this compound vs 0.5% Bupivacaine for Lower Molar Tooth Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. az.research.umich.edu [az.research.umich.edu]

- 8. einsteinmed.edu [einsteinmed.edu]

- 9. This compound is more effective than lidocaine or mepivacaine in rat sensory nerve conduction block in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. az.research.umich.edu [az.research.umich.edu]

- 11. Mouse and Rat Anesthesia and Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Articaine in Peripheral Nerve Block Studies

Introduction

Articaine is an amide-type local anesthetic that has gained significant popularity, particularly in dentistry, and is increasingly studied for various peripheral nerve block applications.[1][2] Chemically, it is unique due to the presence of a thiophene ring instead of a benzene ring, which enhances its lipid solubility and allows for better tissue penetration.[1][3][4] Furthermore, this compound contains an ester group in its structure, leading to rapid metabolism by plasma esterases.[1][3][5][6] This results in a shorter half-life compared to other amide local anesthetics like lidocaine, which may reduce the risk of systemic toxicity, especially with repeated injections.[1][4] this compound is an intermediate-potency, short-acting local anesthetic with a rapid onset of action.[5][6][7] It is commonly formulated as a 4% solution with epinephrine (1:100,000 or 1:200,000) to provide vasoconstriction, thereby localizing the anesthetic effect and prolonging its duration.[5][8]

Mechanism of Action

Similar to other local anesthetics, this compound's primary mechanism of action involves the blockade of voltage-gated sodium channels in the neuronal cell membrane.[3][5] By reversibly binding to the α-subunit of these channels from within the nerve cell, this compound inhibits the influx of sodium ions that is necessary for the depolarization of the nerve membrane.[3][5] This prevention of depolarization blocks the propagation of nerve impulses, resulting in a temporary and reversible loss of sensation in the innervated area.[1][3] The unionized form of this compound allows it to diffuse across the nerve sheath and membrane, while the ionized form is active at the sodium channel.[8]

Applications in Peripheral Nerve Blocks

This compound is effective for local infiltration and peripheral nerve blocks.[5][6][7] While extensively used in dental procedures for inferior alveolar nerve blocks and maxillary infiltrations, its application extends to other regional anesthesia techniques such as spinal, epidural, and ocular blocks.[5][6][7] Comparative studies have shown that its clinical effects are generally not significantly different from other short-acting local anesthetics like lidocaine and prilocaine.[5][6][7] However, some research suggests this compound may have a higher success rate than lidocaine in certain applications, such as mandibular blocks and infiltrations.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies involving this compound for peripheral nerve blocks.

Table 1: Pharmacokinetic and Physicochemical Properties

| Property | This compound | Lidocaine | Reference(s) |

| Anesthetic Type | Amide with an ester group | Amide | [1] |

| pKa | 7.8 | 7.9 | [5] |

| Protein Binding | 94% | 64% | [5] |

| Elimination Half-life | ~20-42 minutes | ~90 minutes | [1][4][9] |

| Metabolism | 90% plasma esterases, 10% liver | Primarily liver | [9] |

Table 2: Comparative Efficacy of 4% this compound vs. 2% Lidocaine in Peripheral Nerve Blocks

| Parameter | 4% this compound (with Epinephrine) | 2% Lidocaine (with Epinephrine) | Study Context | Reference(s) |

| Anesthetic Success Rate (Infiltration) | 2.78 to 3.81 times more likely to be successful | - | Maxillary and mandibular infiltrations | [1][9] |

| Anesthetic Success Rate (IANB) | 1.5 times more successful; 71-97% | 72-93% | Inferior Alveolar Nerve Block (IANB) for irreversible pulpitis | [9][10] |

| Mean Onset of Pulpal Anesthesia | Significantly faster | Slower | - | [9] |

| Mean Onset of Action (IANB) | 56.57 ± 9.8 seconds | 88.26 ± 12.87 seconds | IANB for extractions | [11] |

| Mean Duration of Pulpal Anesthesia | 106 minutes | 61 minutes | - | [9] |

| Mean Duration of Anesthetic Effect (IANB) | 231 ± 57.15 minutes | 174.80 ± 37.02 minutes | IANB for extractions | [11] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for evaluating this compound in peripheral nerve blocks.

Protocol 1: Comparative Efficacy of this compound and Lidocaine for Inferior Alveolar Nerve Block (IANB) in Patients with Symptomatic Irreversible Pulpitis

-

Objective: To compare the anesthetic efficacy of 4% this compound with 1:100,000 epinephrine to 2% lidocaine with 1:100,000 epinephrine for IANB in patients experiencing pain from irreversible pulpitis.

-

Study Design: A double-blind, randomized controlled trial.[10]

-

Participants: Patients diagnosed with symptomatic irreversible pulpitis in mandibular posterior teeth.[10]

-

Materials:

-

Anesthetic agents: 4% this compound with 1:100,000 epinephrine and 2% lidocaine with 1:100,000 epinephrine.

-

Standard dental syringes and needles.

-

Heft-Parker Visual Analogue Scale (HP-VAS) for pain assessment.[10]

-

Electric pulp tester.

-

-

Procedure:

-

Pre-operative Assessment: Record the patient's baseline pain score using the HP-VAS.

-

Randomization: Randomly assign patients to receive either the this compound or lidocaine solution. The patient, operator, and assessor are blinded to the anesthetic agent used.[10]

-

Anesthetic Administration: Administer a standard inferior alveolar nerve block.

-

Efficacy Assessment:

-

After 15 minutes, assess for lip numbness.

-

Use an electric pulp tester to confirm pulpal anesthesia (no response to maximum stimulus).

-

Initiate the dental procedure (e.g., access cavity preparation).

-

During the procedure, ask the patient to rate their pain on the HP-VAS. Anesthetic success is defined as a score of 54 mm or less on the HP-VAS.[10]

-

-

Data Analysis: Compare the success rates between the two groups using statistical tests such as the Chi-square test.[10]

-

Protocol 2: Assessment of Onset and Duration of Action of Different Local Anesthetics in a Peripheral Nerve Block Model

-

Objective: To quantify and compare the onset of action and duration of anesthesia for different local anesthetics in a specific peripheral nerve block (e.g., sciatic nerve block).

-

Study Design: Prospective, randomized study.[12]

-

Subjects: Human volunteers or patients undergoing a procedure requiring a peripheral nerve block.

-

Materials:

-

Local anesthetic solutions (e.g., 4% this compound, 2% lidocaine, 0.5% bupivacaine).

-

Ultrasound machine for nerve localization.

-

Nerve stimulator.

-

Sensory testing equipment (e.g., pinprick, cold test).

-

Motor function assessment scale (e.g., Bromage scale).

-

-

Procedure:

-

Baseline Assessment: Evaluate and record baseline sensory and motor function in the target nerve distribution.

-

Block Administration: Perform the peripheral nerve block using ultrasound guidance to ensure accurate perineural injection.[12][13] A fixed volume of the randomly assigned local anesthetic is injected.

-

Onset Time Measurement:

-

Begin sensory testing (e.g., pinprick) every 2 minutes after injection.

-

Record the time to complete sensory loss in the nerve's distribution as the onset of action.

-

-

Duration of Action Measurement:

-

After the block has taken effect, continue to assess sensory and motor function at regular intervals (e.g., every 30 minutes).

-

The duration of the sensory block is the time from the onset of anesthesia until the return of normal sensation.

-

The duration of the motor block is the time until the return of normal motor function.

-

-

Data Analysis: Use statistical methods like ANOVA to compare the mean onset times and durations between the different anesthetic groups.[11]

-

Visualizations

Caption: Mechanism of action of this compound at the voltage-gated sodium channel.

Caption: Experimental workflow for a comparative peripheral nerve block study.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: a review of its use for local and regional anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound vs. Lidocaine: A Comparison of Local Anesthetics - Today's RDH [todaysrdh.com]

- 10. Comparison of Efficacy of Lidocaine and this compound as Inferior Alveolar Nerve Blocking Agents in Patients with Symptomatic Irreversible Pulpitis: Randomized Controlled Trial [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Testing of pre‐operative peripheral nerve blocks in randomised controlled trials: A scoping review protocol - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Buffered Articaine Solutions for Experimental Use

Audience: Researchers, scientists, and drug development professionals.

Introduction: Local anesthetic solutions, such as articaine hydrochloride, are often acidified to a low pH (3-5) to enhance their stability and solubility, particularly when combined with a vasoconstrictor like epinephrine[1][2]. However, this acidity can lead to a burning sensation upon injection and may delay the onset of anesthesia[1]. Buffering the anesthetic solution to a physiological pH immediately before administration can mitigate these effects by increasing the proportion of the uncharged base form of the anesthetic, which more readily penetrates the nerve membrane[2]. These application notes provide detailed protocols for the preparation of buffered this compound solutions for experimental use, along with stability data and a summary of key quantitative parameters.

Data Presentation: Quantitative Summary of Buffered this compound Preparations

The following table summarizes various formulations and parameters for the preparation of buffered this compound solutions based on published research.

| Parameter | 4% this compound with 1:100,000 Epinephrine | 4% this compound with 1:200,000 Epinephrine | 2% this compound with 1:200,000 Epinephrine (Buffered) | Reference(s) |

| Buffering Agent | 8.4% Sodium Bicarbonate | 8.4% Sodium Bicarbonate | 8.4% Sodium Bicarbonate (diluted) | [1][3][4][5] |

| Volume Ratio (Anesthetic:Buffer) | 10:1 | 9:1 | - | [1][3] |

| Volume of 8.4% NaHCO₃ added to 1.8 mL cartridge | 0.18 mL | 0.2 mL | - | [1][4][5] |

| Final pH (approximate) | ~7.4 | Not explicitly stated, but intended to be near physiological pH | 7.35 | [1][6] |

| Initial pH of commercial solution (approximate) | 3.57 | 3.32 | - | [6] |

| Stability of this compound (Buffered) | Chemically stable for 8 hours at 8°C and 25°C[3]. | Not explicitly stated | No changes in stability at room temperature or 4°C[6]. | [3][6] |

| Stability of Epinephrine (Buffered) | Chemically stable for 2 hours at 8°C and 1 hour at 25°C[3]. | Not explicitly stated | Not explicitly stated | [3] |

Experimental Protocols

Protocol 1: Preparation of Buffered 4% this compound with 1:100,000 Epinephrine

This protocol is based on methodologies that aim to achieve a near-physiological pH by adding 8.4% sodium bicarbonate to a standard cartridge of 4% this compound with 1:100,000 epinephrine[1][4].

Materials:

-

Commercially available 1.8 mL cartridges of 4% this compound with 1:100,000 epinephrine.

-

8.4% sodium bicarbonate solution (sterile).

-

1 mL sterile syringe with a fine-gauge needle (e.g., insulin syringe).

-

Sterile, apyrogenic materials and aseptic work environment (e.g., laminar flow hood)[6].

Procedure:

-

Under aseptic conditions, carefully unseal a 1.8 mL cartridge of 4% this compound with 1:100,000 epinephrine.

-

Using a sterile 1 mL syringe, withdraw and discard 0.18 mL of the this compound solution from the cartridge[1][4].

-

With a new sterile syringe, draw 0.18 mL of 8.4% sodium bicarbonate solution.

-

Inject the 0.18 mL of 8.4% sodium bicarbonate solution into the this compound cartridge.

-

Gently invert the cartridge five times to ensure thorough mixing of the solution[4].

-

The buffered solution should be used immediately after preparation to ensure the stability of epinephrine[3][7].

Protocol 2: Preparation of Buffered 2% this compound with 1:200,000 Epinephrine

This protocol describes the preparation of a lower concentration of buffered this compound, which has been shown to have comparable efficacy to the non-buffered 4% solution in some clinical scenarios[6].

Materials:

-

Commercially available 1.8 mL cartridges of 4% this compound with 1:100,000 epinephrine.

-

8.4% sodium bicarbonate solution (sterile).

-

Sterile water for injection or other suitable sterile diluent.

-

Two sterile 1 mL syringes with fine-gauge needles.

-

Sterile, apyrogenic materials and aseptic work environment[6].

Procedure:

-

Prepare a diluted working solution of sodium bicarbonate by diluting the 8.4% stock solution to 1.344% with a sterile diluent.

-

Under aseptic conditions, take a 1.8 mL cartridge of 4% this compound with 1:100,000 epinephrine.

-

Using a sterile 1 mL syringe, withdraw and discard 0.9 mL of the anesthetic solution.

-

With a new sterile syringe, add 0.9 mL of the 1.344% sodium bicarbonate working solution to the cartridge. This results in a final solution of 2% this compound with 1:200,000 epinephrine and 0.67% sodium bicarbonate, with a pH of approximately 7.4[6].

-

Gently mix the solution by inverting the cartridge.

-

Use the prepared solution immediately.

Mandatory Visualizations

Experimental Workflow for Buffering this compound

Caption: Workflow for the preparation of buffered this compound solutions.

Simplified Signaling Pathway of this compound Action

Caption: Simplified mechanism of action for this compound as a local anesthetic.

References

- 1. Anesthetic efficacy of buffered 4% this compound for mandibular first molar infiltration: a crossover clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]

- 3. researchgate.net [researchgate.net]

- 4. Buffered this compound infiltration for primary maxillary molar extractions: a randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]

Troubleshooting & Optimization

impact of epinephrine concentration on articaine efficacy and duration

This technical support center provides researchers, scientists, and drug development professionals with guidance on experiments involving the impact of epinephrine concentration on articaine efficacy and duration.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of epinephrine when combined with this compound?

A1: Epinephrine is a vasoconstrictor added to this compound solutions to decrease local blood flow. This slows the systemic absorption of this compound, which in turn prolongs the duration of the anesthetic effect at the injection site and reduces the risk of systemic toxicity.[1][2][3][4] For surgical procedures, the vasoconstrictive properties of epinephrine also provide the benefit of improved visualization of the surgical field due to reduced bleeding.[5][6]

Q2: How does varying the epinephrine concentration (e.g., 1:100,000 vs. 1:200,000) affect the clinical efficacy of 4% this compound?

A2: Multiple clinical trials have demonstrated that there is no statistically significant difference in the anesthetic success rate, or efficacy, between 4% this compound with 1:100,000 epinephrine and 4% this compound with 1:200,000 epinephrine for routine dental procedures.[1][6][7][8] Both concentrations are considered equally effective in producing a successful nerve block.[1]

Q3: Does a higher concentration of epinephrine lead to a faster onset of anesthesia?

A3: The concentration of epinephrine does not significantly influence the onset time of pulpal anesthesia.[9][10] Studies have shown similar onset times for 4% this compound with both 1:100,000 and 1:200,000 epinephrine concentrations.[1][7][9]

Q4: What is the impact of different epinephrine concentrations on the duration of anesthesia?

A4: While some studies report no statistically significant difference in the duration of anesthesia between the two common concentrations,[1][7] others have found that a higher concentration of epinephrine (1:100,000) can lead to a longer duration of pulpal anesthesia compared to a lower concentration (1:200,000).[9][11] However, a decrease in epinephrine concentration does correlate with a decline in the duration of pulpal anesthesia and total anesthetic efficacy.[10] For soft tissue anesthesia, the duration is also generally shorter with lower epinephrine concentrations.[10]

Q5: Are there any significant hemodynamic differences between this compound formulations with 1:100,000 and 1:200,000 epinephrine?

A5: While the likelihood of hemodynamic changes with this compound containing epinephrine is dose-dependent, for routine dental procedures, the differences between 1:100,000 and 1:200,000 concentrations are generally not clinically significant in healthy patients.[1][12] Some studies have noted slightly greater changes in systolic blood pressure and pulse rate with the 1:100,000 concentration, but these differences were not statistically significant.[1] Overall, both formulations are considered safe with no statistically significant hemodynamic changes in healthy individuals.[13][14]

Q6: When is a 1:100,000 epinephrine concentration preferred over a 1:200,000 concentration?

A6: A 1:100,000 epinephrine concentration is preferred in situations where more profound hemostasis and improved visualization of the surgical field are necessary.[5][6]

Troubleshooting Guides

Issue: Inconsistent onset times in experimental subjects.

-

Possible Cause: Variability in injection technique.

-

Troubleshooting Step: Ensure a standardized injection protocol is strictly followed for all subjects. This includes needle gauge, depth of insertion, and aspiration before injection to avoid intravascular administration.

-

-

Possible Cause: Anatomical variations among subjects.

-

Troubleshooting Step: While difficult to control, acknowledge this as a potential variable. Ensure a sufficiently large sample size to minimize the impact of individual anatomical differences on statistical outcomes.

-

-

Possible Cause: Inaccurate measurement of anesthesia onset.

Issue: Shorter than expected duration of anesthesia.

-

Possible Cause: Incorrect epinephrine concentration in the prepared solution.

-

Troubleshooting Step: Verify the concentration of epinephrine in the this compound solution using appropriate analytical methods before administration.

-

-

Possible Cause: Rapid systemic absorption.

-

Troubleshooting Step: Ensure the injection was not intravascular by performing an aspiration test before injecting the anesthetic solution.[15]

-

-

Possible Cause: The formulation without epinephrine was used.

Issue: Unexpected hemodynamic changes in subjects.

-

Possible Cause: Accidental intravascular injection.

-

Possible Cause: Patient anxiety.

-

Troubleshooting Step: Anxiety can independently affect heart rate and blood pressure. Monitor and record baseline vital signs before the procedure and create a calm experimental environment to minimize anxiety-related hemodynamic changes.

-

-

Possible Cause: Pre-existing medical conditions.

Data Presentation

Table 1: Onset of Pulpal Anesthesia with 4% this compound and Varying Epinephrine Concentrations

| Epinephrine Concentration | Mean Onset Time (minutes) | Study |

| 1:100,000 | 1.4 | [1] |

| 1:200,000 | 2.0 | [1] |

| 1:100,000 | 7.4 | [9][11] |

| 1:200,000 | 7.7 | [9][11] |

| 1:100,000 | 1.4 | [16] |

| 1:200,000 | 1.6 | [16] |

Table 2: Duration of Pulpal Anesthesia with 4% this compound and Varying Epinephrine Concentrations

| Epinephrine Concentration | Mean Duration (minutes) | Study |

| 1:100,000 | ~240 (4 hours) | [1] |

| 1:200,000 | ~240 (4 hours) | [1] |

| 1:100,000 | 106.6 | [9][11] |

| 1:200,000 | 88.0 | [9][11] |

| 1:100,000 | 66.3 | [16] |

| 1:200,000 | 56.7 | [16] |

Experimental Protocols

Protocol 1: Evaluation of Anesthetic Efficacy, Onset, and Duration

This protocol is based on a prospective, randomized, double-blind, crossover clinical study design.[1][10][12]

-

Subject Recruitment:

-

Recruit healthy adult volunteers with no contraindications to local anesthetics or epinephrine.

-

Obtain informed consent from all participants.

-

Exclude patients with hypertension, cardiovascular disease, hyperthyroidism, pregnancy, or allergies to the local anesthetic.[2]

-

-

Anesthetic Solutions:

-

Prepare standardized cartridges of 4% this compound with 1:100,000 epinephrine and 4% this compound with 1:200,000 epinephrine.

-

The solutions should be indistinguishable to the administrator and the subject to maintain blinding.

-

-

Procedure:

-

In the first session, randomly assign each subject to receive either the 1:100,000 or 1:200,000 epinephrine formulation for an inferior alveolar nerve block (IANB) on one side of the mandible.[1]

-

Record baseline vital signs (systolic and diastolic blood pressure, pulse rate, and oxygen saturation).[2][12]

-

Administer a standardized volume (e.g., 1.8 mL) of the anesthetic solution.

-

Measure vital signs at set intervals (e.g., 5 minutes) after the injection.[1]

-